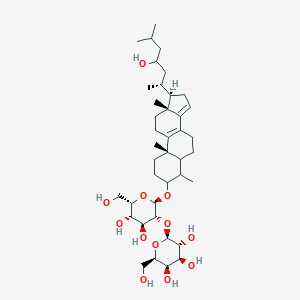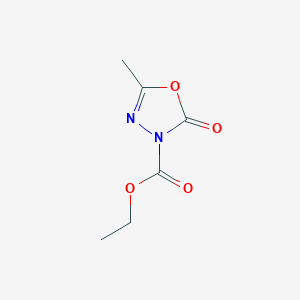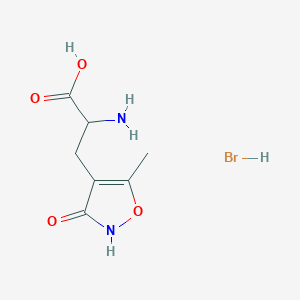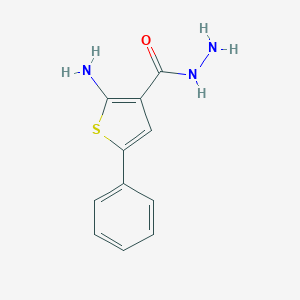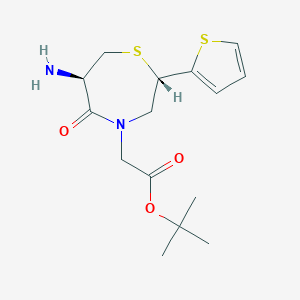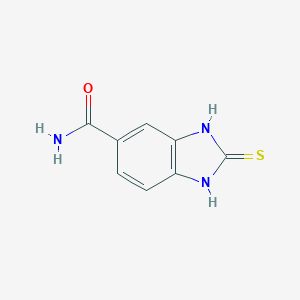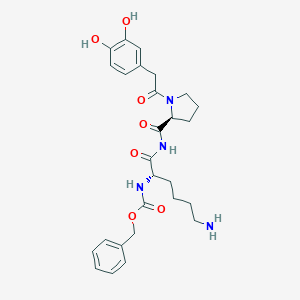
Dopamine, N-benzyloxycarboxyl-lys-pro-amide-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dopamine, N-benzyloxycarboxyl-lys-pro-amide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of the neurotransmitter dopamine, which plays a crucial role in the regulation of various physiological and behavioral processes in the brain. The unique properties of dopamine, N-benzyloxycarboxyl-lys-pro-amide make it an attractive tool for investigating the mechanisms underlying these processes.
Mecanismo De Acción
Dopamine, N-benzyloxycarboxyl-lys-pro-amide acts as a dopamine receptor agonist, meaning that it binds to and activates dopamine receptors in the brain. This activation leads to an increase in the release of dopamine, which in turn leads to the various physiological and behavioral effects associated with dopamine signaling.
Efectos Bioquímicos Y Fisiológicos
The effects of dopamine, N-benzyloxycarboxyl-lys-pro-amide are largely dependent on the specific dopamine receptor subtype that is activated. For example, activation of the D1 receptor subtype has been shown to increase motivation and reward-seeking behavior, while activation of the D2 receptor subtype has been shown to decrease these behaviors. Additionally, dopamine, N-benzyloxycarboxyl-lys-pro-amide has been shown to modulate the activity of various neurotransmitter systems, including the glutamate and GABA systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using dopamine, N-benzyloxycarboxyl-lys-pro-amide in lab experiments is its high potency and specificity for dopamine receptors. This allows researchers to selectively activate dopamine receptors without affecting other neurotransmitter systems. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study the long-term effects of dopamine signaling.
Direcciones Futuras
There are many potential future directions for research involving dopamine, N-benzyloxycarboxyl-lys-pro-amide. One area of interest is the development of new compounds that can selectively target different dopamine receptor subtypes, allowing for a more nuanced understanding of dopamine signaling. Additionally, there is growing interest in the use of dopamine, N-benzyloxycarboxyl-lys-pro-amide in the development of new treatments for neurological and psychiatric disorders, including addiction, depression, and schizophrenia. Finally, future research may also focus on the use of this compound in the study of the role of dopamine in social behavior and cognition.
Métodos De Síntesis
Dopamine, N-benzyloxycarboxyl-lys-pro-amide is typically synthesized using solid-phase peptide synthesis techniques. This method involves the sequential addition of amino acids to a growing peptide chain, with each step being facilitated by chemical activation of the amino acid. The resulting peptide is then cleaved from the resin and purified using high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
Dopamine, N-benzyloxycarboxyl-lys-pro-amide has been used extensively in scientific research to investigate the mechanisms underlying various physiological and behavioral processes. For example, it has been used to study the role of dopamine in reward processing, addiction, and motivation. Additionally, this compound has been used to investigate the effects of dopamine on learning and memory, as well as its potential therapeutic applications in the treatment of various neurological disorders.
Propiedades
Número CAS |
117992-59-3 |
|---|---|
Nombre del producto |
Dopamine, N-benzyloxycarboxyl-lys-pro-amide- |
Fórmula molecular |
C27H34N4O7 |
Peso molecular |
526.6 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-6-amino-1-[[(2S)-1-[2-(3,4-dihydroxyphenyl)acetyl]pyrrolidine-2-carbonyl]amino]-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C27H34N4O7/c28-13-5-4-9-20(29-27(37)38-17-18-7-2-1-3-8-18)25(35)30-26(36)21-10-6-14-31(21)24(34)16-19-11-12-22(32)23(33)15-19/h1-3,7-8,11-12,15,20-21,32-33H,4-6,9-10,13-14,16-17,28H2,(H,29,37)(H,30,35,36)/t20-,21-/m0/s1 |
Clave InChI |
BRQQWGQUYHXAEK-SFTDATJTSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)CC2=CC(=C(C=C2)O)O)C(=O)NC(=O)[C@H](CCCCN)NC(=O)OCC3=CC=CC=C3 |
SMILES |
C1CC(N(C1)C(=O)CC2=CC(=C(C=C2)O)O)C(=O)NC(=O)C(CCCCN)NC(=O)OCC3=CC=CC=C3 |
SMILES canónico |
C1CC(N(C1)C(=O)CC2=CC(=C(C=C2)O)O)C(=O)NC(=O)C(CCCCN)NC(=O)OCC3=CC=CC=C3 |
Otros números CAS |
117992-59-3 |
Sinónimos |
dopamine, N-benzyloxycarboxyl-Lys-Pro-amide- Z-dopamide-lysyl-proline Z-lysyl-prolyl-dopamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



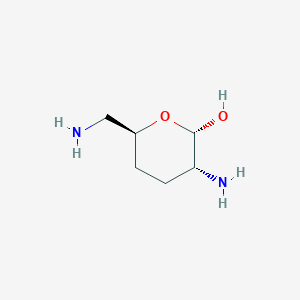
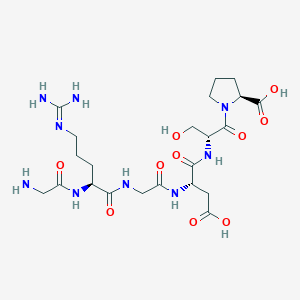
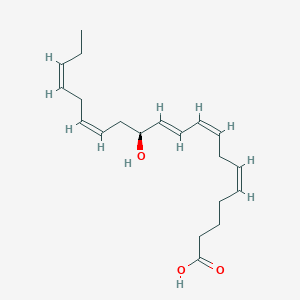
![5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B40311.png)
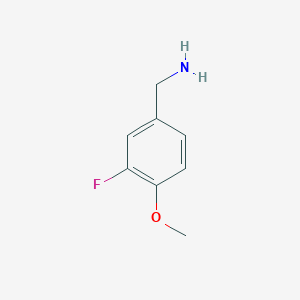
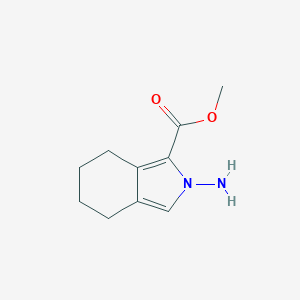
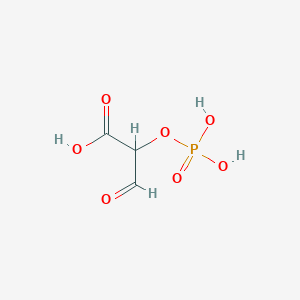
![Imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B40317.png)
